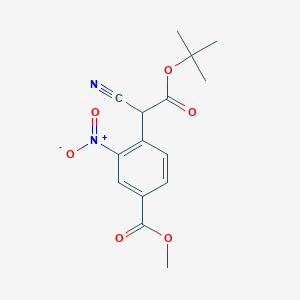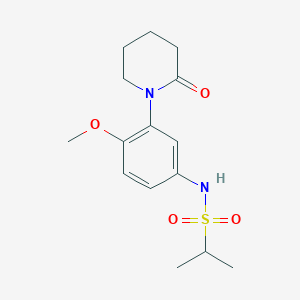
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” is a chemical compound that is used in scientific research. Its applications range from drug development to studying cellular processes. It is also known as Apixaban, a small-molecule, selective FXa inhibitor . The molecular formula for Apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Synthesis Analysis
The synthesis of “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” is complex and detailed information about its structure can be found in scientific databases.Chemical Reactions Analysis
The chemical reactions involving “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” are complex and involve various steps. For instance, the removal of the Boc protecting group afforded 36c was acetylated to afford compound 36d .Physical And Chemical Properties Analysis
“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .Aplicaciones Científicas De Investigación
Factor Xa Inhibition
“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide” is a key component of Apixaban , a direct inhibitor of activated factor X (FXa) . This compound is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, and it has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Antithrombotic Efficacy
This compound indirectly inhibits platelet aggregation by reducing thrombin generation . Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Drug Interaction Potential
Apixaban has a low potential for drug–drug interactions . This makes it a safer option for patients who are on multiple medications.
Metabolism and Excretion
The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Use in Research Chemistry
“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide” is a useful research chemical . It can be used in various chemical reactions and studies.
Intermediate for Apixaban Synthesis
This compound is used as an intermediate for the synthesis of Apixaban , a widely used anticoagulant
Mecanismo De Acción
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa over other human coagulation proteases that is greater than 30,000-fold .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound interferes with the coagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot . Although the compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide results in a reduction in thrombin generation . This leads to a decrease in platelet aggregation and, consequently, a reduction in blood clot formation . Preclinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)22(19,20)16-12-7-8-14(21-3)13(10-12)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQGNJNBNKPLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

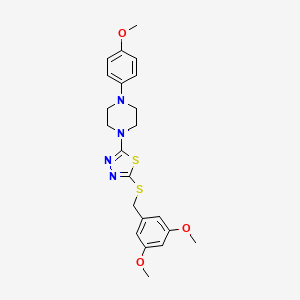
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)


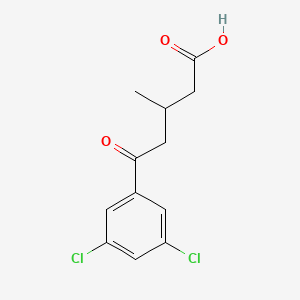
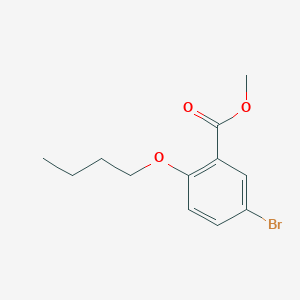
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)
![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)
![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)
